molecular formula C11H10BrNO2 B1417114 Ethyl 3-bromo-4-cyano-5-methylbenzoate CAS No. 1805580-63-5

Ethyl 3-bromo-4-cyano-5-methylbenzoate

Cat. No.: B1417114
CAS No.: 1805580-63-5
M. Wt: 268.11 g/mol
InChI Key: AFUPJXMEKQKAHN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-5-methylbenzoate is a substituted aromatic ester characterized by a bromo (Br) group at position 3, a cyano (CN) group at position 4, and a methyl (CH₃) group at position 5 on the benzene ring. The compound is registered under CAS 362527-61-5 and has an InChIKey of SVBBQSMUEOIQDZ-UHFFFAOYSA-N, distinguishing it from structurally similar derivatives . It is commercially available through 14 suppliers, indicating its relevance in industrial or research applications .

Properties

IUPAC Name

ethyl 3-bromo-4-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-7(2)9(6-13)10(12)5-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUPJXMEKQKAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-4-cyano-5-methylbenzoate belongs to a family of substituted ethyl benzoates and phenylacetates. Below is a comparative analysis of its structural analogs, focusing on substituent positions, functional groups, and commercial availability.

Structural and Functional Group Variations

Key differences among analogs arise from substituent types (e.g., nitro, methyl, phenylacetate) and their positions on the aromatic ring.

Data Table: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name CAS Number Substituents (Position) Key Functional Groups Suppliers Reference
This compound 362527-61-5 Br (3), CN (4), CH₃ (5) Bromo, cyano, methyl, ester 14
Ethyl 3-bromo-5-cyano-4-nitrobenzoate 87240-12-8 Br (3), CN (5), NO₂ (4) Bromo, cyano, nitro, ester Not specified
Ethyl 3-bromo-4-cyano-5-methylphenylacetate 1805580-63-5 Br (3), CN (4), CH₃ (5), phenylacetate Bromo, cyano, methyl, phenylacetate 14
Ethyl 3-bromo-4-ethoxybenzoate 1805580-63-5 Br (3), OEt (4) Bromo, ethoxy, ester 14

Key Observations

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWG): The nitro (-NO₂) group in Ethyl 3-bromo-5-cyano-4-nitrobenzoate strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to the methyl (-CH₃) group in the target compound.

Functional Group Influence: Ester vs. Phenylacetate: Ethyl 3-bromo-4-cyano-5-methylphenylacetate contains a phenylacetate group (-CH₂COOEt) instead of a benzoate (-COOEt), increasing molecular flexibility and altering hydrolysis kinetics. Ethoxy Substitution: Ethyl 3-bromo-4-ethoxybenzoate replaces the cyano group with an ethoxy (-OEt) group, enhancing solubility in polar solvents but reducing electrophilic reactivity.

Commercial Availability: Both this compound and its phenylacetate analog are supplied by 14 vendors , suggesting broader industrial demand compared to nitro-substituted derivatives (e.g., CAS 87240-12-8) , which are less commonly listed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-4-cyano-5-methylbenzoate
Reactant of Route 2
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Ethyl 3-bromo-4-cyano-5-methylbenzoate

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